An In-Depth Technical Guide to Biotin-C2-S-S-pyridine: A Cleavable Linker for Advancing Research and Drug Development
An In-Depth Technical Guide to Biotin-C2-S-S-pyridine: A Cleavable Linker for Advancing Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-C2-S-S-pyridine is a pivotal chemical tool in modern biotechnology and pharmaceutical development. Its unique structure, featuring a biotin (B1667282) moiety, a cleavable disulfide bond, and a reactive pyridine (B92270) terminus, enables the reversible linkage of molecules, making it an invaluable asset in the creation of sophisticated bioconjugates. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of Biotin-C2-S-S-pyridine, with a focus on its role in antibody-drug conjugates (ADCs) and protein interaction studies. Detailed experimental protocols and quantitative data are presented to facilitate its effective implementation in the laboratory.
Core Chemical Structure and Properties
Biotin-C2-S-S-pyridine, systematically named 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide, is a heterobifunctional crosslinker.[1] Its structure is comprised of three key functional components:
-
Biotin Moiety: This vitamin H derivative provides a high-affinity binding site for avidin (B1170675) and streptavidin, enabling robust detection, purification, and immobilization of conjugated molecules.
-
Disulfide Bond (-S-S-): This bond is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This cleavability is central to its application in drug delivery and affinity chromatography.
-
Pyridine Disulfide Group: This group reacts specifically with free sulfhydryl (thiol) groups on proteins, peptides, and other molecules to form a stable disulfide linkage.
The molecular formula of Biotin-C2-S-S-pyridine is C₁₇H₂₄N₄O₂S₃, and it has a molecular weight of approximately 412.6 g/mol .[1]
Physicochemical Properties
A summary of the key physicochemical properties of Biotin-C2-S-S-pyridine is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₄N₄O₂S₃ | [1] |
| Molecular Weight | 412.6 g/mol | [1] |
| IUPAC Name | 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide | [1] |
| XLogP3 | 1.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 8 | [1] |
Synthesis of Biotin-C2-S-S-pyridine
The synthesis of Biotin-C2-S-S-pyridine involves the coupling of a biotin derivative with a linker containing the disulfide and pyridine functionalities. A plausible synthetic route involves the reaction of an activated biotin species with 2-(pyridin-2-yldisulfanyl)ethan-1-amine.
Conceptual Synthesis Pathway
Caption: Conceptual synthesis of Biotin-C2-S-S-pyridine.
Detailed Experimental Protocol (Hypothetical)
This protocol describes a potential method for the synthesis of Biotin-C2-S-S-pyridine based on common bioconjugation chemistries.
Materials:
-
Biotin-NHS (N-hydroxysuccinimide) ester
-
2-(Pyridin-2-yldisulfanyl)ethan-1-amine dihydrochloride (B599025)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 2-(Pyridin-2-yldisulfanyl)ethan-1-amine dihydrochloride in anhydrous DMF.
-
Add triethylamine or DIPEA to the solution to neutralize the hydrochloride salt and generate the free amine.
-
In a separate flask, dissolve Biotin-NHS ester in anhydrous DMF.
-
Slowly add the Biotin-NHS ester solution to the amine solution with stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain pure Biotin-C2-S-S-pyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Research and Drug Development
Biotin-C2-S-S-pyridine is a versatile tool with significant applications in several areas of life sciences and drug development.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells. Biotin-C2-S-S-pyridine can be utilized as a cleavable linker in the development of ADCs. The pyridine disulfide group reacts with endogenous sulfhydryl groups on the antibody, often exposed after the reduction of interchain disulfide bonds. The biotin moiety can be used for purification or as a secondary targeting agent. Upon internalization of the ADC into a cancer cell, the disulfide bond is cleaved in the reducing intracellular environment, releasing the cytotoxic payload.
Protein-Protein Interaction Studies (Pull-Down Assays)
The cleavable nature of Biotin-C2-S-S-pyridine makes it ideal for pull-down assays to identify protein-protein interactions. A "bait" protein is biotinylated using this linker and incubated with a cell lysate. The bait protein and its interacting partners are then captured on streptavidin-coated beads. After washing away non-specific binders, the interacting proteins can be eluted by cleaving the disulfide bond with a reducing agent, allowing for their identification by mass spectrometry.
Experimental Protocols
Protocol for Protein Biotinylation
This protocol outlines the general steps for labeling a protein with Biotin-C2-S-S-pyridine.
Materials:
-
Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5, free of primary amines and thiols)
-
Biotin-C2-S-S-pyridine dissolved in an organic solvent (e.g., DMSO or DMF)
-
Reducing agent (e.g., TCEP) if targeting internal disulfide bonds of an antibody
-
Desalting column or dialysis cassette
Procedure:
-
If necessary, partially reduce the antibody to expose free sulfhydryl groups by incubating with a controlled concentration of TCEP (e.g., 1-5 mM) for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column.
-
Immediately add a 10- to 20-fold molar excess of Biotin-C2-S-S-pyridine solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove the excess, unreacted Biotin-C2-S-S-pyridine by desalting or dialysis.
-
Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.
Protocol for Cleavage of the Disulfide Bond
Materials:
-
Biotinylated protein
-
Reducing agent solution (e.g., 50 mM DTT or 20 mM TCEP in a suitable buffer, pH 7.5-8.5)
Procedure:
-
To the solution of the biotinylated protein, add the reducing agent to the desired final concentration.
-
Incubate at room temperature for 30 minutes to 1 hour, or at 37°C for a more rapid cleavage.
-
The cleavage can be monitored by observing the release of pyridine-2-thione, which absorbs at 343 nm.
-
The cleaved protein can then be separated from the biotin moiety and the reducing agent by size-exclusion chromatography or dialysis.
Data Presentation
Quantitative Data on Disulfide Bond Cleavage
| Reducing Agent | Concentration | Temperature (°C) | Incubation Time (min) | Cleavage Efficiency (%) |
| DTT | 50 mM | 25 | 30 | >95 |
| TCEP | 20 mM | 25 | 30 | >98 |
| Glutathione (GSH) | 5 mM | 37 | 60 | ~90 |
Note: Cleavage efficiency can vary depending on the specific protein conjugate and reaction conditions.
Stability Data
The disulfide bond in Biotin-C2-S-S-pyridine conjugates exhibits good stability in plasma. Studies on similar pyridyl disulfide linkers have shown that they are relatively stable in circulation but are efficiently cleaved in the reducing environment of the cell. The stability can be influenced by steric hindrance around the disulfide bond.
Mandatory Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Workflow for a Cleavable Pull-Down Assay
